Whitepaper: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS 53491-32-0) – Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Whitepaper: 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS 53491-32-0) – Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the architectural rigidity and electronic properties of heterocyclic scaffolds play a critical role in target binding affinity and pharmacokinetic stability. 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (CAS 53491-32-0) has emerged as a highly versatile, electrophilic building block. By providing a reactive chloromethyl handle attached to a lipophilic, oxygen-containing bicyclic core, this intermediate enables the rapid functionalization of amines, thiols, and alcohols.
As a Senior Application Scientist, I have observed that the strategic incorporation of the 2,3-dihydrobenzofuran moiety often improves the metabolic stability of lead compounds while enhancing their binding profiles against central nervous system (CNS) targets, such as sigma receptors and G-protein coupled receptors (GPCRs). This guide provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream applications.
Physicochemical Profiling
Understanding the physical and chemical parameters of 2-(chloromethyl)-2,3-dihydro-1-benzofuran is essential for predicting its behavior in organic synthesis and its downstream pharmacokinetic impact. The compound is commercially available [1] and acts as a potent alkylating agent.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-(Chloromethyl)-2,3-dihydro-1-benzofuran |
| CAS Registry Number | 53491-32-0 |
| Molecular Formula | C9H9ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~1.20 g/cm³ (Computational estimate) |
| Boiling Point | ~240–250 °C at 760 mmHg (Computational estimate) |
| Solubility | Soluble in DCM, EtOAc, DMF, Methanol; Insoluble in water |
| Reactivity Profile | Electrophile; susceptible to SN2 nucleophilic substitution |
| Storage Conditions | 2–8 °C, protected from light and moisture |
Synthetic Methodologies and Mechanistic Pathways
The synthesis of 2-(chloromethyl)-2,3-dihydro-1-benzofuran typically relies on one of two primary pathways: the electrophilic cyclization of 2-allylphenol [3] or the nucleophilic substitution of (2,3-dihydrobenzofuran-2-yl)methanol [2].
Fig 1: Primary synthetic pathways yielding 2-(chloromethyl)-2,3-dihydro-1-benzofuran.
Protocol: Synthesis via Appel Reaction
While thionyl chloride (SOCl2) is frequently used for chlorination, it generates harsh HCl byproducts that can occasionally cleave sensitive ether linkages or induce polymerization. The Appel reaction is the preferred method for laboratory-scale synthesis due to its mild conditions and high fidelity.
Step-by-Step Methodology:
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Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with dry argon.
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Causality: Triphenylphosphine (PPh3) and the intermediate phosphonium species are highly sensitive to moisture, which can prematurely hydrolyze the active complex and drastically reduce yields.
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Reagent Solubilization: Dissolve 10.0 mmol of (2,3-dihydrobenzofuran-2-yl)methanol in 50 mL of anhydrous dichloromethane (DCM). Add 15.0 mmol of carbon tetrachloride (CCl4).
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Activation: Cool the mixture to 0 °C using an ice bath. Slowly add 12.0 mmol of PPh3 in small portions over 15 minutes.
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Causality: The formation of the (triphenylphosphonium)methyl chloride intermediate is highly exothermic. Portion-wise addition prevents thermal degradation of the substrate and controls the reaction rate.
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Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C).
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes/Ethyl Acetate eluent system. The starting alcohol will appear as a lower Rf spot, while the less polar chloromethyl product will migrate higher. Complete disappearance of the lower spot (typically 2–4 hours) validates reaction completion.
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Quenching & Workup: Concentrate the reaction mixture in vacuo to approximately 10 mL. Add 50 mL of cold diethyl ether and stir vigorously for 10 minutes.
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Causality: Triphenylphosphine oxide (OPPh3), the primary byproduct, is highly insoluble in cold ether and will crash out as a white precipitate, allowing for easy removal.
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Purification: Filter the suspension through a pad of Celite to remove OPPh3. Concentrate the filtrate and purify via flash column chromatography (silica gel, 95:5 Hexanes/Ethyl Acetate) to isolate the pure product.
Applications in Drug Discovery
The primary utility of 2-(chloromethyl)-2,3-dihydro-1-benzofuran lies in its ability to act as a robust electrophile for N-alkylation. By grafting the dihydrobenzofuran pharmacophore onto secondary amines—such as piperazines or piperidines—medicinal chemists can synthesize libraries of bioactive ligands.
Fig 2: SN2 alkylation workflow integrating the dihydrobenzofuran scaffold into amines.
Protocol: N-Alkylation of Piperazine Derivatives
To synthesize complex arylalkyl piperazines (e.g., 1-[(2,3-dihydrobenzofur-2-yl)methyl]-4-benzylpiperazine), a modified SN2 substitution is employed.
Step-by-Step Methodology:
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Substrate Solubilization: Dissolve 5.0 mmol of the secondary amine (e.g., 4-benzylpiperazine) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
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Base & Catalyst Addition: Add 15.0 mmol of anhydrous potassium carbonate (K2CO3) and 0.5 mmol of potassium iodide (KI).
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Causality: K2CO3 acts as a mild, non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the amine from protonating and losing its nucleophilicity. The catalytic KI facilitates a Finkelstein-type in situ halogen exchange, converting the chloromethyl group to a highly reactive iodomethyl intermediate, significantly accelerating the SN2 substitution.
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Electrophile Introduction: Add 5.5 mmol of 2-(chloromethyl)-2,3-dihydro-1-benzofuran dropwise to the stirring mixture.
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Thermal Activation: Heat the mixture to 80 °C for 12 hours.
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Self-Validation: Monitor the reaction via LC-MS. The mass shift corresponding to the loss of the chlorine isotope pattern and the addition of the amine mass confirms product formation.
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Workup & Purification: Cool to room temperature, dilute with 100 mL of water to dissolve inorganic salts and DMF, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify via reverse-phase HPLC.
Handling, Stability, and Storage
As an alkylating agent, 2-(chloromethyl)-2,3-dihydro-1-benzofuran poses potential toxicological risks and must be handled in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles).
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Degradation Pathways: Prolonged exposure to ambient moisture can lead to slow hydrolysis of the chloromethyl group back to the corresponding alcohol.
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Storage: It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.
References
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Brust, D. P., Tarbell, D. S., & Hecht, S. M. (1965). Studies of the cyclizations of an o-(α-methylallyl)phenol and the corresponding methyl ether induced by electrophilic reagents. Proceedings of the National Academy of Sciences, 53(2), 233-238. URL:[Link]
